molecular formula C12H22 B11720309 Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl-

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl-

Cat. No.: B11720309
M. Wt: 166.30 g/mol
InChI Key: YVYZPZVSJOWLTH-UHFFFAOYSA-N
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Description

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexane, where a tert-butyl group and an ethenyl group are attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- typically involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with cyclohexane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- can be achieved through a continuous flow process. This involves the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity of the product. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or ethenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- can be oxidized to form tert-butylcyclohexanol or tert-butylcyclohexanone.

    Reduction: The reduction of the ethenyl group yields Cyclohexane, 1-(1,1-dimethylethyl)-4-ethyl-.

    Substitution: Halogenated derivatives such as 1-(1,1-dimethylethyl)-4-bromocyclohexane can be formed.

Scientific Research Applications

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include electrophilic addition and substitution reactions, which are facilitated by the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, tert-butyl-: Similar in structure but lacks the ethenyl group.

    Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: Contains a methyl group instead of an ethenyl group.

    Cyclohexane, 1-(1,1-dimethylethyl)-4-ethyl-: Formed by the reduction of the ethenyl group.

Uniqueness

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- is unique due to the presence of both tert-butyl and ethenyl groups, which impart distinct chemical properties

Biological Activity

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl-, also known as 4-(1,1-dimethylethyl)-cyclohexene, is a compound of significant interest due to its biological activities. This article reviews its synthesis, antimicrobial properties, and potential applications in pharmaceuticals and biochemistry.

Synthesis and Characterization

The synthesis of cyclohexane derivatives often involves various chemical reactions including alkylation and cyclization processes. For instance, a study reported the synthesis of diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino) cyclohexane-1,3-dicarboxylate from cyclohexane derivatives. Characterization was performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Cyclohexane derivatives have shown promising antimicrobial properties against various pathogens. The following table summarizes the antimicrobial activity of cyclohexane derivatives against different bacterial strains:

Test Culture Concentration of Test Compound Zone of Inhibition (mm)
Escherichia coli0.3%18.3 ± 0.3
Acinetobacter baumannii0.3%20 ± 0.5
Bacillus subtilis0.3%16.7 ± 0.9
Candida pseudotropicalis0.3%20.7 ± 0.3
Staphylococcus aureus0.3%14.7 ± 0.4

The compound demonstrated effective antibacterial activity, particularly against Gram-negative bacteria such as Acinetobacter baumannii, which exhibited a significant zone of inhibition . In contrast, some strains like Klebsiella pneumoniae were found to be resistant.

Case Study: Antifungal Properties

In addition to antibacterial activity, cyclohexane derivatives were tested for antifungal properties against various Candida species using the agar well diffusion method. The results indicated that while Candida tropicalis and Candida pelliculosa showed resistance, Candida pseudotropicalis was highly sensitive to the compound .

Research on Antioxidant Activity

Recent studies have also explored the antioxidant potential of cyclohexane derivatives. For example, extracts containing cyclohexane compounds exhibited notable antioxidant activity in vitro, with significant inhibition rates against DPPH radicals . This suggests a dual role for these compounds in both antimicrobial and antioxidant applications.

Properties

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

1-tert-butyl-4-ethenylcyclohexane

InChI

InChI=1S/C12H22/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5,10-11H,1,6-9H2,2-4H3

InChI Key

YVYZPZVSJOWLTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C=C

Origin of Product

United States

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